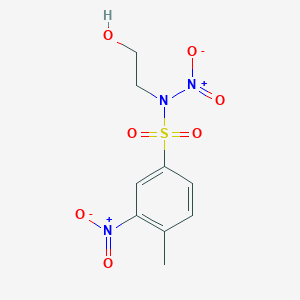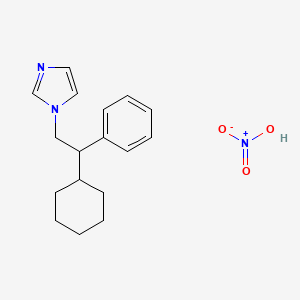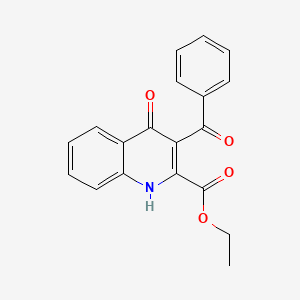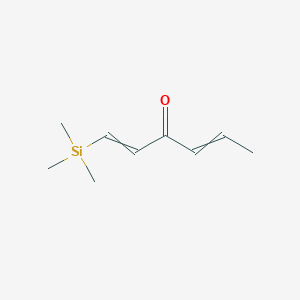
1-(Trimethylsilyl)hexa-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)hexa-1,4-dien-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-one backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a ketone functional group. The trimethylsilyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)hexa-1,4-dien-3-one typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of hexa-1,4-dien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like lithium aluminum hydride (LiAlH4) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)hexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated diene systems and their reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The conjugated diene system allows for resonance stabilization, which can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological applications.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)hexa-1,4-dien-3-one can be compared with other similar compounds, such as:
1,4-Hexadien-3-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one: Contains an additional methyl group, which can influence its chemical properties and reactivity.
1-Trimethylsilyl-1-hexyne: Features a triple bond instead of a conjugated diene system, leading to different types of chemical reactions.
The presence of the trimethylsilyl group in this compound imparts unique properties, such as increased stability and reactivity in certain reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
59376-60-2 |
|---|---|
Molekularformel |
C9H16OSi |
Molekulargewicht |
168.31 g/mol |
IUPAC-Name |
1-trimethylsilylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
HSAWPZSSZKVSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
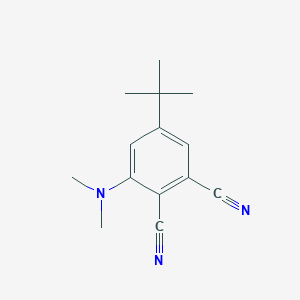
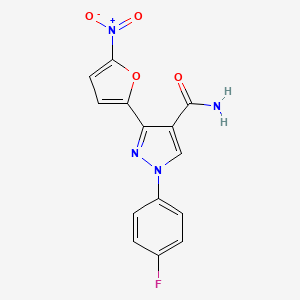
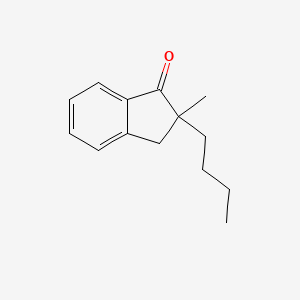

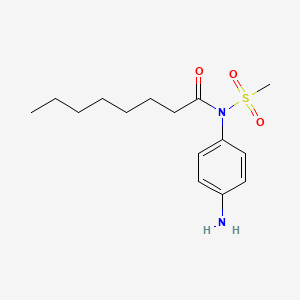

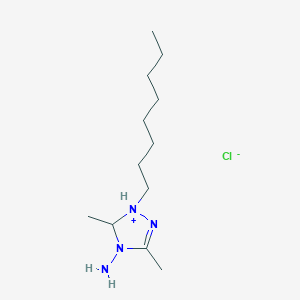

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
